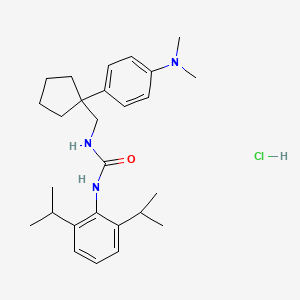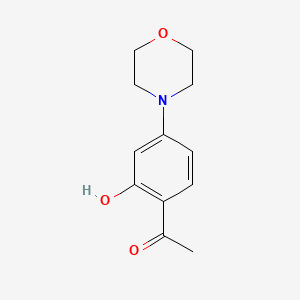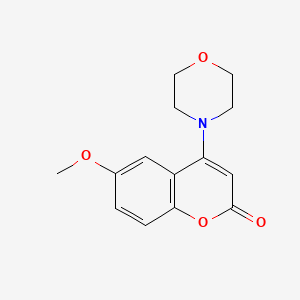
Xanthydrol
Übersicht
Beschreibung
Xanthydrol, also known as 9-Hydroxyxanthene or 9-Xanthenol, is an organic chemical compound . Its empirical formula is C13H10O2 and its molecular weight is 198.22 . It has been used as a derivatization reagent in the determination of acrylamide in surface and drinking water by GC-MS method and urea by HPLC with fluorescence detection .
Synthesis Analysis
Xanthydrol can be produced by the reduction of xanthone . In one study, the reaction pathway of the cyclization of 2-phenoxybenzophenone into 9-phenyl-9H-xanthen-9-ol in the presence of acid and an excess of AlCl3 was studied using density functional theory . This type of reaction is known to occur during the Friedel–Crafts polycondensation of poly (aryl ether ketones) following the undesired benzoylation of nucleophilic positions ortho- to the growing polymer’s ether groups .
Molecular Structure Analysis
The molecular structure of Xanthydrol consists of a fused heterocycle of a six-membered and a five-membered ring, i.e., a pyrimidinedione ring and an imidazole ring with adjacent carbon atoms .
Physical And Chemical Properties Analysis
Xanthydrol is a powder with a melting point of 127-128 °C (lit.) . It is soluble in methanol: 50 mg/mL, slightly hazy . It should be stored at a temperature of 2-8°C .
Wissenschaftliche Forschungsanwendungen
Derivatization Reagent
Xanthydrol has been used as a derivatization reagent in the determination of various compounds. For instance, it has been used in the determination of acrylamide in surface and drinking water by GC-MS method .
Urea Determination
A high-performance liquid chromatography (HPLC) method for the determination of urea incorporates automated derivatisation with xanthydrol . Unlike the classic xanthydrol approach for the determination of urea, which involves the precipitation of dixanthylurea (N,N’-di-9H-xanthen-9-ylurea), the derivatisation process in this method is automated .
Synthesis of Derivatives
The synthetic methodologies developed to obtain 9-Hydroxyxanthene, 9-xanthenol and xanthene-9-carboxylic acid, as well as respective derivatives, from simple starting materials or through modification of related structures have been explored .
Bioisosteres of Xanthenes
Azaxanthenes, which are bioisosteres of xanthenes, are also explored . Bioisosteres are compounds or groups that have similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.
Chemical Properties Study
The study of the chemical properties of Xanthydrol, such as its solubility, melting point, and infrared spectrum, is another application . For instance, it has been found that Xanthydrol is soluble in methanol and has a melting point of 124°C to 127°C .
Safety and Handling Research
Research into the safety and handling of Xanthydrol is another important application. This includes understanding its hazard category, hazard statement, precautionary statement, and personal protective equipment requirements .
Safety and Hazards
Xanthydrol is classified as a short-term (acute) aquatic hazard (Category 2), and a long-term (chronic) aquatic hazard (Category 2) . It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant . Personal protective equipment such as dust mask type N95 (US), Eyeshields, and Gloves are recommended .
Wirkmechanismus
Target of Action
9-Hydroxyxanthene, also known as Xanthydrol, is a compound that has been used as a derivatization reagent in the determination of urea . The primary target of Xanthydrol is urea, a waste product of protein metabolism in the body.
Mode of Action
Xanthydrol interacts with urea to form a derivative that can be detected using high-performance liquid chromatography (HPLC) technique . This interaction allows for the detection and quantification of urea in various samples.
Biochemical Pathways
The biosynthesis of xanthones, the class of compounds to which Xanthydrol belongs, involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent .
Pharmacokinetics
It is known that xanthydrol is soluble in methanol , which suggests that it may have good bioavailability due to its solubility in organic solvents.
Result of Action
The interaction of Xanthydrol with urea results in the formation of a derivative that can be detected using HPLC . This allows for the quantification of urea in various samples, providing valuable information about protein metabolism in the body.
Action Environment
The action of Xanthydrol is influenced by the environment in which it is used. For example, it is known that Xanthydrol should be stored at a temperature between 2-8°C . Furthermore, the compound is classified as a combustible solid, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces .
Eigenschaften
IUPAC Name |
9H-xanthen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRMYMMIJXLMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059009 | |
| Record name | Xanthydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | Xanthydrol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11340 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
9H-Xanthen-9-ol | |
CAS RN |
90-46-0 | |
| Record name | Xanthydrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthydrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxyxanthene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4038 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Xanthen-9-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xanthydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9H-xanthen-9-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTHYDROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7131M69IKF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Xanthydrol reacts with urea in acidic conditions to form a highly insoluble crystalline precipitate, dixanthylurea [, , , ]. This reaction is highly specific for urea and forms the basis for several analytical methods.
A: Yes, research indicates that xanthydrol reacts with certain amino acids, including arginine, asparagine, cysteine, glutamine, histidine, lysine, and tryptophan, in acetic acid solutions [, ]. This reactivity suggests potential interactions with proteins containing these amino acids.
A: Transxanthylation describes the migration of xanthyl groups from other amino acid residues to the indole nucleus of tryptophan in acidic conditions. This phenomenon results in the formation of xanthyltryptophan, a colored and acid-stable compound used for quantitative analysis [].
ANone: Xanthydrol has a molecular formula of C13H10O2 and a molecular weight of 206.24 g/mol.
A: Yes, characterization of xanthydrol and its derivatives often involves spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, 31P NMR (for phosphorus-containing derivatives), and mass spectrometry [, ]. Ultraviolet spectrometry has also been used to study the photochemical behavior of xanthydrol and related compounds [].
A: Xanthydrol can be unstable under certain conditions. For instance, 9-substituted 9-xanthydrols readily decompose in basic media, with the reaction pathway (ionic or radical) depending on the substituent and metal ion present [, ].
A: While specific material compatibility data are limited in the provided research, the sensitivity of xanthydrol to basic conditions suggests potential incompatibility with strongly basic materials. Additionally, the use of xanthydrol in analytical techniques often requires specific solvents and conditions to ensure accurate and reliable results [, , , ].
A: While xanthydrol itself is not typically used as a catalyst, some research suggests that crown ethers incorporating stable carbocations derived from xanthydrol derivatives might catalyze amide hydrolysis [].
ANone: Yes, many other catalysts can be used for amide hydrolysis, including enzymes, acids, bases, and metal complexes. The choice of catalyst depends on the specific amide, desired reaction conditions, and desired outcome.
A: Research shows that the reactivity of 9-substituted 9-xanthydrols in basic media depends significantly on the nature of the substituent at the 9-position. Electron-withdrawing groups can stabilize the resulting carbanion intermediate, promoting fragmentation [, ].
ANone: The provided research primarily focuses on the application of xanthydrol as a derivatizing agent in analytical chemistry. Information on specific formulation strategies for enhancing stability, solubility, or bioavailability is limited.
ANone: The provided research primarily focuses on the analytical applications of xanthydrol and its derivatives. As such, data on ADME properties, in vivo activity, and efficacy are limited.
ANone: The provided research primarily focuses on the analytical applications of xanthydrol and its derivatives. As such, data on cell-based assays, animal models, and clinical trials are limited.
ANone: The provided research does not offer information on resistance mechanisms or cross-resistance related to xanthydrol.
A: While the provided research does not extensively cover toxicology data, at least one report mentions contact dermatitis caused by xanthydrol exposure in a laboratory setting []. This highlights the need for careful handling and appropriate safety measures when working with this compound.
ANone: The provided research primarily focuses on the analytical and synthetic applications of xanthydrol. It does not delve into drug delivery, biomarkers, drug-transporter interactions, biocompatibility, alternatives, recycling, research infrastructure, historical context, or cross-disciplinary applications of this compound.
A: Early research on xanthydrol focused on its use as a reagent for identifying specific functional groups, such as urea []. The development of the xanthydrol turbidity test for diagnosing uremia in the 1950s marked a significant milestone in its clinical application [].
A: While the provided research does not extensively cover cross-disciplinary applications, the use of xanthydrol as a derivatizing agent in analytical techniques like GC-MS and HPLC demonstrates its utility across different scientific disciplines [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[3-(Dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B1684112.png)

![N-(6-Methyl-2-benzothiazolyl)-2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-acetamide](/img/structure/B1684118.png)


![2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1684122.png)




![2-(Morpholin-4-yl)-benzo[h]chromen-4-one](/img/structure/B1684131.png)

![2-((2S,6R)-2,6-Dimethyl-morpholin-4-yl)-pyrimido[2,1-a]isoquinolin-4-one](/img/structure/B1684133.png)
![2-((2-(2-Hydroxyethoxy)ethyl)amino)-4H-benzo[h]chromen-4-one](/img/structure/B1684134.png)